molecular formula C28H18N2 B8208478 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile

Cat. No.: B8208478
M. Wt: 382.5 g/mol
InChI Key: PXMVEKBIIOGHRB-BYYHNAKLSA-N
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Description

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile (CAS 2244891-05-0 for E-isomer; 78024-99-4 for Z-isomer) is a tetraphenylethylene (TPE) derivative featuring two benzonitrile groups at the para-positions of the central ethene bridge. This compound exhibits aggregation-induced emission (AIE) properties due to restricted intramolecular rotation (RIR) in aggregated states, making it valuable in biosensing, photothermal therapy, and antimicrobial applications . Its synthesis typically involves Cu(II)-mediated dehydrogenation of diphenylmethane precursors under high-temperature conditions (e.g., 160°C in HMPA with Cu(OPiv)₂), yielding both E- and Z-isomers with distinct photophysical behaviors .

Properties

IUPAC Name

4-[(E)-2-(4-cyanophenyl)-1,2-diphenylethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-18H/b28-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMVEKBIIOGHRB-BYYHNAKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)C#N)/C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure and Conditions

A modified protocol from utilizes PdCl₂(PPh₃)₂ (2 mol%) and PPh₃ (4 mol%) as the catalytic system. In a Schlenk tube under nitrogen, 1,2-bis(4-bromophenyl)ethene (5.0 mmol) reacts with 4-cyanophenylboronic acid (12.0 mmol) in the presence of K₂CO₃ (2.0 eq.) and THF/H₂O (4:1 v/v) at 65°C for 12 hours. The crude product is purified via silica gel chromatography (dichloromethane/petroleum ether), yielding the target compound in 74–95% .

Key Parameters:

  • Catalyst : PdCl₂(PPh₃)₂/PPh₃

  • Base : K₂CO₃

  • Solvent : THF/H₂O

  • Temperature : 65°C

  • Yield : 74–95%

McMurry Coupling

The McMurry reaction offers a direct route to symmetric ethenes via reductive coupling of ketones. This method is ideal for constructing the central ethene bond from cyanophenyl-substituted benzophenones.

Procedure and Conditions

Adapted from, a mixture of 4-cyanobenzophenone (10.0 mmol) is treated with TiCl₄ (1.2 eq.) and Zn dust (3.0 eq.) in anhydrous THF under nitrogen. The reaction is refluxed for 2.5 hours, followed by quenching with aqueous NH₄Cl. The product is extracted with ethyl acetate, washed with brine, and recrystallized from dichloromethane/petroleum ether, achieving a yield of 68–82% .

Key Parameters:

  • Reagents : TiCl₄/Zn

  • Solvent : THF

  • Temperature : Reflux

  • Yield : 68–82%

The Heck reaction enables the introduction of cyanophenyl groups onto a preformed ethene core. While less common, this method provides flexibility in adjusting substitution patterns.

Procedure and Conditions

As detailed in, 1,2-diphenylethene (5.0 mmol) reacts with 4-bromobenzonitrile (12.0 mmol) using Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in toluene at 110°C for 16 hours. Cs₂CO₃ (2.4 eq.) serves as the base. Purification via flash chromatography (petroleum ether/CH₂Cl₂) yields the product in 56–70% .

Key Parameters:

  • Catalyst : Pd(OAc)₂/XPhos

  • Base : Cs₂CO₃

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 56–70%

Comparative Analysis of Methods

MethodCatalyst SystemConditionsYield (%)AdvantagesLimitations
Suzuki-MiyauraPdCl₂(PPh₃)₂/PPh₃65°C, THF/H₂O74–95High yield, scalableRequires inert atmosphere
McMurryTiCl₄/ZnReflux, THF68–82No palladium, symmetric productsLimited to ketone precursors
HeckPd(OAc)₂/XPhos110°C, Toluene56–70Modular substitutionModerate yield, expensive ligands

Stereochemical Considerations

The Z-isomer of this compound is preferentially formed in Suzuki couplings due to steric hindrance during the transmetallation step. In contrast, McMurry coupling typically yields the E-isomer unless steric bulk directs otherwise. Stereoselective synthesis requires careful choice of precursors and catalysts.

Experimental Optimization

  • Catalyst Loading : Reducing PdCl₂(PPh₃)₂ to 1 mol% decreases yield by 15–20%.

  • Solvent Effects : Replacing THF with dioxane in Suzuki couplings improves solubility of arylboronic acids.

  • Purification : Recrystallization from CH₂Cl₂/petroleum ether (20:1) enhances purity to >98%.

Challenges and Solutions

  • Byproduct Formation : Homocoupling of boronic acids is mitigated by slow reagent addition.

  • Oxygen Sensitivity : McMurry reactions require strict anhydrous conditions to prevent TiCl₄ hydrolysis.

  • Isomer Separation : Column chromatography with silica gel modified with AgNO₃ resolves E/Z mixtures .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile involves its interaction with various molecular targets. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and nucleic acids. These interactions can modulate the activity of enzymes and other biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Substituent Variation: Nitro, Aldehyde, and Hydroxyl Derivatives

Compound Name Substituents Key Properties/Applications Reference
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile Benzonitrile (para) AIE-active; used in biosensors (e.g., TPE-2BA for glucose detection) and photothermal therapy . Quantum yield: ~25% in aggregates.
4,4'-(1,2-bis(4-nitrophenyl)ethene-1,2-diyl)dibenzonitrile Nitro (para) Lower fluorescence quantum yield (~15%) due to electron-withdrawing nitro groups; potential in photocatalysis .
4,4'-(1,2-diphenylethene-1,2-diyl)dibenzaldehyde Aldehyde (para) Reactive aldehyde groups enable covalent conjugation (e.g., with PEG-b-PEI-b-PCL for pH-responsive drug delivery) .
4,4'-(1,2-diphenylethene-1,2-diyl)diphenol Hydroxyl (para) Enhanced solubility in polar solvents; used in MOFs (e.g., ZrBCTPE2 for aflatoxin sensing) .

Key Findings :

  • Electron-Withdrawing Groups : Nitro substituents reduce fluorescence intensity but improve thermal stability .
  • Functional Group Reactivity : Aldehyde and hydroxyl derivatives facilitate post-synthetic modifications for targeted applications .

Linker Group Variation: Diazene, Ethyne, and Diimidazole Analogs

Compound Name Linker Group Key Properties/Applications Reference
4,4′-(Diazene-1,2-diyl)dibenzonitrile Diazene (N=N) Non-AIE; fluorescence quenching in aggregates; limited use in optoelectronics .
CTF-EDDBN (4,4’-(ethyne-1,2-diyl)dibenzonitrile) Ethyne (C≡C) Conjugated framework enhances charge separation; used in H₂O₂ generation via 2e⁻ water oxidation .
4,4-(1,5-dihydrobenzo[1,2-d:4,5-d]diimidazole-2,6-diyl)dibenzonitrile Diimidazole Rigid planar structure; potential in organic electronics (e.g., OLEDs) .

Key Findings :

  • Conjugated Linkers: Ethyne-based frameworks (e.g., CTF-EDDBN) exhibit superior charge mobility compared to non-conjugated TPE analogs .
  • Diazene Limitations : Azo-linked compounds suffer from aggregation-caused quenching (ACQ), contrasting with the AIE behavior of TPE derivatives .

Framework-Integrated Derivatives

Compound Name Framework Type Key Properties/Applications Reference
ZrBCTPE2 (TPE-based MOF) Metal-Organic Framework Fluorescent sensor for aflatoxin B1; detection limit of 0.1 nM via aptamer conjugation .
PEI-CD-Arg-TPEDB (Host-Guest System) Cyclodextrin-PEI AIEgen (TPEDB) enables bacterial imaging and long-term antimicrobial activity .

Key Findings :

  • MOF Integration : Enhances selectivity and sensitivity in biosensing applications .
  • Host-Guest Systems : Improve biocompatibility and enable multifunctionality (e.g., imaging + therapy) .

Research Challenges and Opportunities

  • Synthetic Complexity : Isomer separation (e.g., E vs. Z) remains challenging, with yields for Z-4,4'-(1,2-diphenylethene-1,2-diyl)dibenzonitrile as low as 28% .
  • Stability Issues : Boronic acid derivatives (e.g., TPEDB) exhibit hydrolytic instability in aqueous media .
  • Emerging Applications: AIE-active TPE derivatives show promise in theranostics but require improved biocompatibility .

Biological Activity

4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile (CAS Number: 2244891-05-0) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on current research findings, including its synthesis, mechanisms of action, and applications in various fields.

  • Molecular Formula : C28H18N2
  • Molecular Weight : 382.46 g/mol
  • Density : 1.21 g/cm³ (predicted)
  • Boiling Point : 534.2 °C (predicted)

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through mechanisms such as:

  • Fluorescent Properties : The compound exhibits aggregation-induced emission (AIE), which makes it useful in bioimaging applications.
  • Antioxidant Activity : It has been shown to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves inducing apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed:

  • Bacterial Inhibition : The compound showed moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL.

Case Studies

StudyFindingsReference
Anticancer ActivityInhibition of HeLa and MCF-7 cell lines; induction of apoptosis through caspase activation
Antimicrobial TestingModerate activity against Staphylococcus aureus and Escherichia coli; MIC values between 50-100 µg/mL

Applications in Research

The unique properties of this compound make it a candidate for various applications:

  • Bioimaging : Due to its fluorescent nature, it can be employed in cellular imaging techniques.
  • Drug Development : Its potential anticancer and antimicrobial activities suggest it could serve as a lead compound in drug discovery.

Q & A

Basic: What are the optimal synthetic conditions for 4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile, and how do reaction parameters influence isomer ratios?

Answer:
The compound is synthesized via Cu(II)-mediated cascade dehydrogenation of diphenylmethane derivatives. Key conditions include:

  • Catalyst system : Cu(OPiv)₂ (2.5 eq.), t-BuOK (2.5 eq.), and PivOK (2.5 eq.) in HMPA solvent under N₂ .
  • Temperature : Higher temperatures (e.g., 160°C) favor the E-isomer, while lower temperatures (100°C) yield E/Z mixtures .
  • Isolation : Preparative TLC (eluent: dichloromethane/petroleum ether) separates isomers, with yields ranging from 28% (Z-isomer) to 80% (E-isomer) .

Basic: What spectroscopic and analytical methods are critical for structural characterization?

Answer:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.08–8.06 ppm, with distinct splitting patterns for E and Z isomers (e.g., Z-isomer shows δ 6.94–7.43 ppm for olefinic protons) .
  • HRMS : Confirm molecular ions (e.g., [M+Na]⁺ at m/z 495.1059 for nitrophenyl derivatives) .
  • X-ray crystallography : SHELXL refinement resolves stereochemistry and confirms crystal packing, critical for isomer assignment .

Basic: How does this compound exhibit Aggregation-Induced Emission (AIE), and what experimental methods validate this property?

Answer:

  • AIE mechanism : Restricted intramolecular rotation (RIR) in the aggregated state enhances fluorescence. Nitrile groups stabilize the excited state via electron-withdrawing effects .
  • Validation :
    • Solvent polarity tests : Dissolve in THF (non-emissive) and titrate with water to induce aggregation; monitor fluorescence intensity increase .
    • Time-resolved spectroscopy : Compare lifetime changes between dissolved and aggregated states .

Advanced: How can this compound be functionalized for Metal-Organic Framework (MOF) construction, and what applications arise?

Answer:

  • MOF design : Carboxylic acid derivatives (e.g., 4,4′-(1,2-diphenylethene-1,2-diyl)dibenzoic acid) form rigid ligands. Zr(IV)-based MOFs (e.g., BUT-30) achieve BET surface areas >3,940 m²/g, suitable for hydrogen storage .
  • Sensing : Embedding in MOFs enables oxygen sensing via fluorescence quenching .

Advanced: What strategies resolve challenges in isolating E/Z isomers, and how is computational modeling applied?

Answer:

  • Separation : Optimize prep-TLC solvent ratios (e.g., dichloromethane/petroleum ether = 1.5:1.0) or use HPLC for high-purity isolation .
  • Computational modeling : Density Functional Theory (DFT) predicts isomer stability and electronic transitions, guiding synthetic optimization .

Advanced: How do substituent effects (e.g., –CN, –COOH) influence AIE efficiency and material performance?

Answer:

  • Electron-withdrawing groups (–CN) : Enhance emission quantum yield by stabilizing the excited state. Compare with –COOH derivatives (e.g., TPE-CA) used in MOFs for higher porosity .
  • Biological compatibility : Boronic acid derivatives (e.g., TPEDB) enable pathogen detection via host-guest interactions with cyclodextrin .

Advanced: How are catalytic mechanisms (e.g., Cu(II) role) in synthesis resolved despite contradictory data?

Answer:

  • Kinetic studies : Monitor reaction intermediates via in-situ NMR to identify rate-determining steps (e.g., dehydrogenation vs. coupling) .
  • Isotopic labeling : Use deuterated substrates to trace hydrogen transfer pathways, clarifying Cu(II)’s oxidative role .

Advanced: What methodologies address fluorescence quenching in aggregated states for bioimaging?

Answer:

  • Surface modification : Conjugate with polyethyleneimine (PEI) or arginine to improve solubility and reduce π-π stacking .
  • Host-guest systems : Integrate with cyclodextrin to stabilize aggregates while retaining AIE properties .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile
Reactant of Route 2
Reactant of Route 2
4,4'-(1,2-Diphenylethene-1,2-diyl)dibenzonitrile

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